molecular formula C6H2ClF2NO2 B1589042 2-Chloro-4,5-difluoronitrobenzene CAS No. 771-76-6

2-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1589042
CAS No.: 771-76-6
M. Wt: 193.53 g/mol
InChI Key: BONLKUDAFUJZNP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

2-Chloro-4,5-difluoronitrobenzene, systematically named as 1-chloro-4,5-difluoro-2-nitrobenzene according to International Union of Pure and Applied Chemistry nomenclature, is a halogenated nitroaromatic compound with the molecular formula C₆H₂ClF₂NO₂. The compound is registered under Chemical Abstracts Service number 771-76-6 and possesses a molecular weight of 193.54 grams per mole. The structural framework consists of a benzene ring bearing three distinct functional groups: a chlorine atom at the 2-position, fluorine atoms at both the 4- and 5-positions, and a nitro group at the 1-position relative to the chlorine substituent.

The three-dimensional molecular structure reveals important stereochemical features that influence the compound's reactivity profile. The canonical Simplified Molecular Input Line Entry System representation is documented as C1=C(C(=CC(=C1F)F)Cl)N+[O-], while the International Chemical Identifier key is recorded as BONLKUDAFUJZNP-UHFFFAOYSA-N. The compound exists as a liquid at ambient temperature with a density of 1.591±0.06 grams per cubic centimeter and exhibits a flash point of 118 degrees Celsius at 31 torr pressure.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 771-76-6
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
International Union of Pure and Applied Chemistry Name 1-chloro-4,5-difluoro-2-nitrobenzene
Physical State Liquid
Density 1.591±0.06 g/cm³
Flash Point 118°C/31 torr
Purity (Commercial) 98%

The electronic structure of this compound is dominated by the presence of multiple electron-withdrawing groups, which significantly influence its chemical behavior. The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, activates the aromatic ring toward nucleophilic attack. Similarly, the fluorine atoms contribute to electron withdrawal through their high electronegativity, while the chlorine atom provides a suitable leaving group for substitution reactions.

Historical Context and Research Significance

The development and study of fluorinated nitroaromatic compounds, including this compound, emerged from the broader field of halogenated organic chemistry that gained prominence in the mid-20th century. The compound's research significance stems from its unique combination of reactive functional groups that enable diverse synthetic transformations. Historical investigations into nucleophilic aromatic substitution reactions have established this compound as a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

The compound has found particular importance in pharmaceutical intermediate synthesis, where its multiple reactive sites allow for sequential chemical modifications to construct complex molecular frameworks. Research in this area has demonstrated the utility of this compound in the preparation of benzothiazole derivatives and other heterocyclic compounds that serve as active pharmaceutical ingredients. The selective reactivity patterns observed with this compound have contributed significantly to understanding structure-reactivity relationships in halogenated aromatic systems.

Contemporary research has expanded the applications of this compound beyond traditional synthetic chemistry. Studies involving multicomponent reactions have shown that fluoronitrobenzene derivatives, including this compound, can participate in novel transformation pathways that generate complex molecular architectures through single-step processes. These developments have positioned the compound as an important building block for accessing diverse chemical libraries used in drug discovery and materials science applications.

Table 2: Research Applications and Synthetic Uses of this compound

Application Area Specific Use Research Context Reference
Pharmaceutical Synthesis Benzothiazole derivative preparation Active pharmaceutical ingredient synthesis
Organic Synthesis Nucleophilic aromatic substitution substrate Mechanistic studies and methodology development
Chemical Biology Enzyme interaction probe Biochemical assay development
Materials Science Specialty chemical intermediate Fluorinated compound synthesis

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic applications, and research significance. The primary objective is to consolidate current knowledge regarding this important synthetic intermediate while highlighting emerging research directions and potential future applications.

The scope of this review encompasses several key areas of investigation. First, the fundamental chemical and physical properties of the compound will be examined, including its structural characteristics, electronic properties, and reactivity patterns. Second, the review will explore the various synthetic methodologies employed for the preparation of this compound and its derivatives, with particular emphasis on the mechanistic aspects of these transformations.

The review will also address the compound's role in contemporary research applications, particularly in the context of pharmaceutical chemistry and materials science. Special attention will be given to recent developments in nucleophilic aromatic substitution reactions involving this compound, as these transformations represent some of the most important synthetic applications. Additionally, the review will examine the compound's utility as a building block for constructing more complex molecular structures, including heterocyclic systems and functionalized aromatic compounds.

A critical evaluation of current research trends will be provided, identifying gaps in existing knowledge and potential areas for future investigation. The review will synthesize information from diverse sources to present a comprehensive understanding of this compound's significance in modern synthetic chemistry. By examining both fundamental properties and practical applications, this review seeks to serve as a valuable resource for researchers working with fluorinated aromatic compounds and related synthetic intermediates.

Properties

IUPAC Name

1-chloro-4,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONLKUDAFUJZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435989
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-76-6
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50435989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4,5-difluoro-2-nitrobenzene
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Preparation Methods

Fluorination of 2,4,5-Trichloronitrobenzene

A widely documented approach involves the selective fluorination of 2,4,5-trichloronitrobenzene to replace two chlorine atoms with fluorine, yielding this compound.

  • Reagents and Conditions:

    • Fluoride source: Anhydrous potassium fluoride (KF) or other alkali metal fluorides.
    • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or toluene.
    • Phase transfer catalyst: Quaternary ammonium salts (e.g., Aliquat 336) to facilitate solid-liquid fluorination.
    • Temperature: Typically 90–120°C.
    • Reaction time: From 1 hour up to several days depending on scale and solvent system.
  • Mechanism:
    The fluorination proceeds via nucleophilic aromatic substitution where fluoride ions replace chlorine atoms at the 4 and 5 positions selectively, aided by the phase transfer catalyst enhancing fluoride ion availability in the organic phase.

  • Yields and Purity:

    • Yields range from approximately 52% to over 80% depending on reaction conditions.
    • Purity is confirmed by thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.
  • Example Data:

Parameter Example 1 Example 2
Starting Material 2,4,5-Trichloronitrobenzene (5.0 g) 2,4,5-Trichloronitrobenzene (20 g)
Fluoride Source Potassium fluoride (2.8 g) Potassium fluoride (13.0 g)
Solvent Dimethyl sulfoxide (50 mL) Toluene (75 mL)
Catalyst Aliquat 336 (3.0 g) Aliquat 336 (4.0 g)
Temperature 100°C (1 hr) then 120°C (3 hrs) Reflux (approx. 119 hrs)
Yield of this compound 52% to 70.5% ~70% to 81.6%
Purification Steam distillation, ether extraction Steam distillation, ether extraction

Note: Longer reaction times and optimized phase transfer catalyst loading improve yields but increase process complexity.

Research Findings and Analysis

  • The use of solid-liquid phase transfer catalysts (e.g., Aliquat 336) is critical for achieving high fluorination efficiency and selectivity. These catalysts facilitate the transfer of fluoride ions from the solid phase (KF) into the organic phase where the aromatic substrate is dissolved, enhancing reaction rates and yields.

  • Reaction temperature and time are key parameters. Elevated temperatures (up to 120°C) accelerate fluorination but require careful control to avoid decomposition or side reactions.

  • Solvent choice affects solubility of reactants and fluoride availability. DMSO and toluene are commonly used, with toluene requiring longer reaction times but providing easier product isolation.

  • Purification techniques such as steam distillation and solvent extraction are employed to isolate the product from unreacted starting materials and by-products.

Summary Table of Preparation Conditions and Outcomes

Step Conditions Key Reagents Yield (%) Remarks
Fluorination 90–120°C, 1–120 hrs 2,4,5-Trichloronitrobenzene, KF, Aliquat 336 52–82 Phase transfer catalysis critical
Purification Steam distillation, ether extraction - - Essential for product isolation
Characterization TLC, GC, NMR - - Confirms product identity and purity

Chemical Reactions Analysis

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in SNAr Reactions
Compound Amine Used Solvent Temperature (°C) Yield (%)
This compound Morpholine Toluene 50 82
2-Chloro-4,6-dimethoxy triazine α-Amino acids 1,4-Dioxane 25 75
2,4-Dichloro-5-fluoronitrobenzene Piperazine Toluene 50 48.2
Table 2: Physicochemical Properties
Compound Density (g/mL) Melting Point (°C) Purity (%)
This compound Not reported 70 (derivative) 99.5 (HPLC)
2,3,4-Trifluoronitrobenzene 1.541 Not reported >98

Research Implications

This compound’s versatility in SNAr reactions makes it preferable for industrial applications over less reactive analogs like 3,5-difluoronitrobenzene. However, its positional isomers (e.g., 4-chloro-2-fluoronitrobenzene) may offer advantages in specific solvent systems or for thermally sensitive reactions . Future research should explore its catalytic applications and stability under varying pH conditions.

Biological Activity

2-Chloro-4,5-difluoronitrobenzene is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in research related to biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

  • Chemical Formula : C6_6H3_3ClF2_2N2_2O2_2
  • Molecular Weight : 195.55 g/mol
  • CAS Number : 771-76-6

The primary biological targets of this compound are likely proteins or enzymes that interact with aromatic compounds. The compound may exert its effects through nucleophilic aromatic substitution , where the nitro group enhances the reactivity of the aromatic ring.

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Metabolism : It could affect the metabolism of aromatic amino acids.
  • Signal Transduction : Potential interference with cellular signaling pathways is possible.
  • Gene Regulation : Alterations in gene expression may occur due to its interaction with specific proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound is influenced by its solubility and molecular size:

  • Absorption : The ability to cross biological membranes is crucial for its bioavailability.
  • Distribution : Binding to plasma proteins can significantly affect its distribution throughout the body.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the disruption of cellular processes essential for survival, making it a candidate for anticancer drug development.

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
AntimicrobialEffective against multiple strains
CytotoxicityInduces cell death in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being explored for therapeutic applications in treating various diseases.

Agrochemical Industry

The compound is also utilized in synthesizing pesticides and herbicides, demonstrating its versatility beyond medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4,5-difluoronitrobenzene in laboratory settings?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution (NAS) using halogenated nitrobenzene precursors. For example, this compound can react with amines (e.g., morpholine, piperazine) in solvents like toluene or xylene at 50°C. Excess tertiary amines (≥200 mol%) enable direct hydrogenation of intermediates without isolation, improving efficiency .
  • Key Data :

  • Yield: 88% with diethylamine .
  • Solvent systems: Toluene, xylenes, or alkyl acetates are preferred for solubility and reactivity .

Q. How is this compound characterized structurally?

  • Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns. For example:

  • ¹H-NMR : Peaks at δ=1.24 (td), 3.44 (qd), and 7.83 (d) indicate fluorine and chlorine coupling .
  • ¹³C-NMR : Signals at δ=155.40 (s, JF,C=245.4 Hz) confirm nitro group positioning .
    • Validation : Cross-reference with melting point data (e.g., 70°C for derivatives) and HPLC purity (>99.5%) .

Advanced Research Questions

Q. What factors influence regioselectivity in NAS reactions involving this compound?

  • Experimental Design :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce regiocontrol compared to toluene .
  • Amine structure : Bulky amines (e.g., tri-N(octyl/decyl)amine) favor substitution at less sterically hindered positions. Piperazine yields higher substitution efficiency (81%) than morpholine (48.2%) due to cyclic amine geometry .
    • Data Contradiction : Lower yields with morpholine (48.2%) vs. piperazine (81%) suggest steric and electronic effects override solvent polarity in some cases .

Q. How do solvent and base strength impact reaction kinetics and yields?

  • Methodology :

  • Solvent choice : Xylene increases reaction rates compared to toluene due to higher boiling points (≥50°C), enabling faster equilibration .
  • Base strength : Excess tertiary amines (e.g., trialkylamines) act as both base and phase-transfer catalysts, eliminating aqueous workup steps and improving throughput .
    • Quantitative Analysis : Kinetic studies using HPLC or GC-MS can track intermediate formation. For example, 88% yield with diethylamine correlates with rapid deprotonation and reduced side reactions .

Q. What are the applications of this compound in synthesizing bioactive intermediates?

  • Case Study : Derivatives like N-carboxybenzyl-3-fluoro-4-morpholinoaniline are precursors for anticancer agents. Comparative analysis with 4,5-dichloro-2-fluorobenzoic acid shows enhanced tumor selectivity in bioconjugates .
  • Mechanistic Insight : Fluorine’s electron-withdrawing effect stabilizes transition states in NAS, enabling selective functionalization for drug candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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